molecular formula C20H19ClN4O2 B11146405 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone

Cat. No.: B11146405
M. Wt: 382.8 g/mol
InChI Key: DGBSJWFWPLWOLQ-UHFFFAOYSA-N
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Description

2-{2-[4-(3-Chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone is a heterocyclic compound featuring a phthalazinone core linked to a 3-chlorophenyl-substituted piperazine moiety via a ketoethyl chain. Phthalazinones are recognized for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties . The synthesis of such compounds typically involves multi-step reactions, such as Suzuki coupling for aryl group introduction or nucleophilic substitutions to attach piperazine derivatives . This compound’s 3-chlorophenyl group may enhance lipophilicity and receptor binding, while the piperazine moiety could contribute to interactions with central nervous system targets, such as serotonin or dopamine receptors .

Properties

Molecular Formula

C20H19ClN4O2

Molecular Weight

382.8 g/mol

IUPAC Name

2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one

InChI

InChI=1S/C20H19ClN4O2/c21-16-5-3-6-17(12-16)23-8-10-24(11-9-23)19(26)14-25-20(27)18-7-2-1-4-15(18)13-22-25/h1-7,12-13H,8-11,14H2

InChI Key

DGBSJWFWPLWOLQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone typically involves a multi-step process. One common method includes the initial formation of the piperazine derivative, followed by its reaction with a phthalazinone precursor. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance binding affinity to certain enzymes or receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone can be contextualized against related derivatives, as outlined below:

Structural Analogues with Modified Aromatic Substituents

  • 2-{2-[4-(4-Fluorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(4-morpholinyl)-3(2H)-pyridazinone (): Core Structure: Pyridazinone instead of phthalazinone. Pyridazinones generally exhibit distinct electronic properties due to reduced aromaticity compared to phthalazinones. Substituents: 4-Fluorophenyl (electron-withdrawing) vs. 3-chlorophenyl (moderately electron-withdrawing). Fluorine’s smaller atomic radius may improve metabolic stability, while chlorine’s bulk could enhance hydrophobic interactions. Additional Groups: A morpholinyl group at the 6-position, which may enhance solubility and pharmacokinetics compared to the unsubstituted phthalazinone core .

Derivatives with Varied Heterocyclic Appendages

  • N-Substituted Phthalazinones with Triazolylthio Groups (): Core Structure: Retains phthalazinone but incorporates triazolylthio and dichlorophenyl groups. However, dichlorophenyl substituents may increase cytotoxicity risks compared to monosubstituted chlorophenyl groups .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison of Phthalazinone Derivatives

Compound Name Core Structure Aromatic Substituent Key Functional Groups Potential Biological Activity Reference
Target Compound Phthalazinone 3-Chlorophenyl Piperazino-ketoethyl Anti-proliferative, CNS targets
4-Fluorophenyl Pyridazinone Derivative Pyridazinone 4-Fluorophenyl Morpholinyl, Piperazino-ketoethyl Unspecified, likely kinase inhibition
Dichlorophenyl-Triazolylthio Phthalazinone Phthalazinone 2,4-Dichlorophenyl Triazolylthio, Alkylamide Enhanced cytotoxicity

Research Findings and Implications

  • However, fluorinated derivatives may exhibit better metabolic stability .
  • Core Structure Impact: Phthalazinones generally show broader bioactivity than pyridazinones, possibly due to enhanced π-π stacking interactions with biological targets .
  • Synthetic Advancements: Green chemistry approaches (e.g., ultrasonication) improve yield and reduce reaction times for phthalazinone derivatives, as noted in .

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